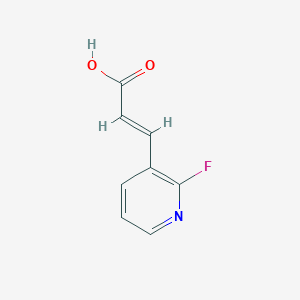
(2S)-2-(2,4-dichlorophenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,4-dichlorophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a 2,4-dichlorophenyl group attached to the oxirane ring, making it a chlorinated aromatic epoxide. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,4-dichlorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2S)-2-(2,4-dichlorophenyl)ethanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization might be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(2,4-dichlorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained and reactive towards nucleophiles. Common nucleophiles such as amines, thiols, and alcohols can open the ring, leading to the formation of substituted products.
Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation of the oxirane ring can lead to the formation of dicarbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Substituted alcohols, amines, or thiols.
Reduction: (2S)-2-(2,4-dichlorophenyl)ethane-1,2-diol.
Oxidation: 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
Applications De Recherche Scientifique
(2S)-2-(2,4-dichlorophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with epoxide moieties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (2S)-2-(2,4-dichlorophenyl)oxirane involves its reactivity towards nucleophiles. The strained oxirane ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(2,4-dichlorophenyl)oxirane: The enantiomer of (2S)-2-(2,4-dichlorophenyl)oxirane, differing only in the spatial arrangement of the substituents.
2-(2,4-dichlorophenyl)ethanol: The precursor used in the synthesis of the oxirane compound.
2,4-dichlorophenylacetaldehyde: An intermediate in the oxidation of the oxirane compound.
Uniqueness
This compound is unique due to its specific stereochemistry and reactivity. The presence of the 2,4-dichlorophenyl group enhances its reactivity and potential biological activity compared to non-chlorinated analogs. Its enantiomeric purity and specific configuration make it valuable in asymmetric synthesis and chiral resolution studies.
Propriétés
Numéro CAS |
141394-11-8 |
|---|---|
Formule moléculaire |
C8H6Cl2O |
Poids moléculaire |
189.04 g/mol |
Nom IUPAC |
(2S)-2-(2,4-dichlorophenyl)oxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m1/s1 |
Clé InChI |
ZRMLHFOKDLDAIB-MRVPVSSYSA-N |
SMILES isomérique |
C1[C@@H](O1)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1C(O1)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



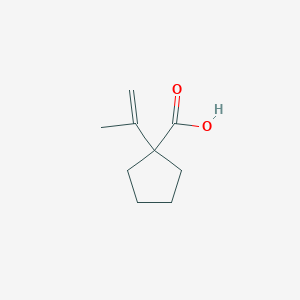
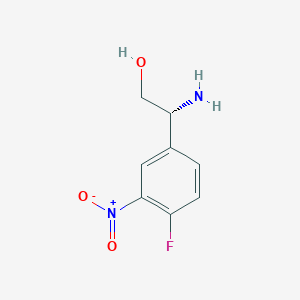
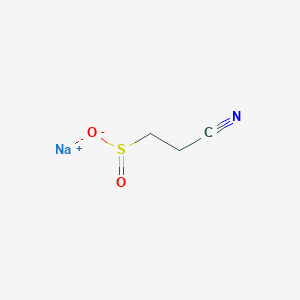
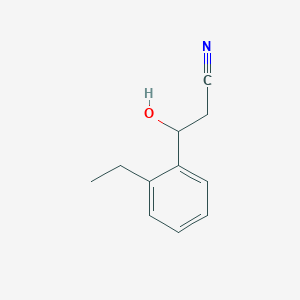
![tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13596941.png)
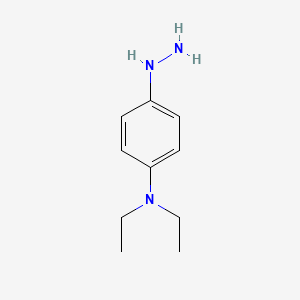
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B13596953.png)
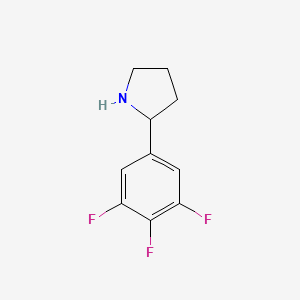
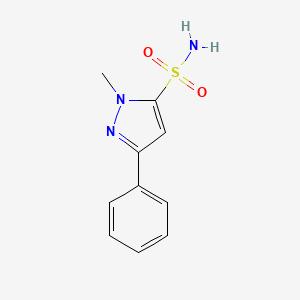
![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)
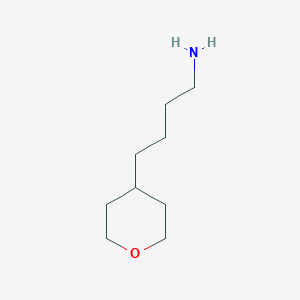
![methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B13596964.png)
